molecular formula C24H50N2O B101474 Stearamidoethyl diethylamine CAS No. 16889-14-8

Stearamidoethyl diethylamine

Cat. No.: B101474
CAS No.: 16889-14-8
M. Wt: 382.7 g/mol
InChI Key: KKBOOQDFOWZSDC-UHFFFAOYSA-N
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Description

Stearamidoethyl diethylamine is a cationic surfactant primarily used as an emulsifier in various topical medications and cosmetics. It is an ingredient found in a variety of personal care products, such as shampoos and hair conditioners, where it serves as an emulsifier, anti-static agent, and hair conditioner . This compound is known for its ability to reduce electrostatic charges and improve the texture and manageability of hair.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearamidoethyl diethylamine is synthesized through the reaction of stearic acid with diethylamine. The process involves heating stearic acid with diethylamine under controlled conditions to form the desired amide. The reaction typically requires a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearic acid and diethylamine are combined in the presence of a catalyst. The reaction mixture is heated to the required temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Stearamidoethyl diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Mechanism of Action

The mechanism of action of stearamidoethyl diethylamine involves its ability to interact with the lipid bilayers of cell membranes. As a cationic surfactant, it can disrupt the electrostatic interactions between lipid molecules, leading to changes in membrane permeability. This property is utilized in topical medications to enhance the penetration of active ingredients through the skin .

Comparison with Similar Compounds

Uniqueness: Stearamidoethyl diethylamine is unique due to its specific amide structure, which provides excellent emulsifying and conditioning properties. Its ability to reduce static charges and improve hair texture makes it a preferred ingredient in hair care formulations .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBOOQDFOWZSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68133-34-6 (phosphate)
Record name Diethylaminoethyl stearamide
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DSSTOX Substance ID

DTXSID9066128
Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16889-14-8
Record name Amidoamine S
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Record name Diethylaminoethyl stearamide
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Record name Stearamidoethyl diethylamine
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Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Record name N-[2-(diethylamino)ethyl]stearamide
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Record name STEARAMIDOETHYL DIETHYLAMINE
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Synthesis routes and methods

Procedure details

142.24 (0.5 mole) stearic acid and 58.09 g (0.5 mole) 2-diethylaminoethylamine are heated in toluene to produce 0.5 mole stearamidoethyl diethylamine. 76.53 g (0.2 mole) of the stearamidoethyl diethylamine are then reacted with 49.60 g (0.1 mole) 1,12-dibromoheptaethylene glycol to yield compound FF, N,N'di(stearamidoethyl)-N,N,N',N'-tetraethyl-1,12(3,6,9,12,15-pentaoxadodecylene)diammonium dibromide of the formula: ##STR15##
[Compound]
Name
142.24
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary concern surrounding the use of Stearamidoethyl diethylamine in topical formulations?

A: Research indicates that this compound, while effective as an emulsifier in medications and cosmetics, possesses a moderate sensitizing potential. Studies using the modified maximization test on guinea pigs revealed that 40% of the subjects were sensitized to a 1% concentration, classifying it as a "moderate sensitizer". [] This raises concerns about its potential to cause allergic contact dermatitis in humans, especially with repeated exposure. [, ]

Q2: Have there been reported cases of allergic reactions to this compound in humans?

A: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound phosphate, a related compound. Four patients exhibited sensitivity to products containing the emulsifier, with three reacting to an over-the-counter lotion and one to a deodorant. [] Patch tests confirmed the link between the products and the allergic reactions, highlighting the need for awareness regarding this potential allergen. []

Q3: What makes identifying this compound as a potential allergen challenging?

A: Identifying this compound as the culprit in allergic contact dermatitis can be difficult due to several factors. Firstly, cationic surfactants, like this compound, are not commonly suspected as allergens, leading to potential underreporting. [] Secondly, pinpointing the specific ingredient responsible within a complex formulation requires meticulous testing with individual components, as demonstrated in the study where coded deletion and ingredient samples were necessary to confirm this compound phosphate as the allergen. []

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